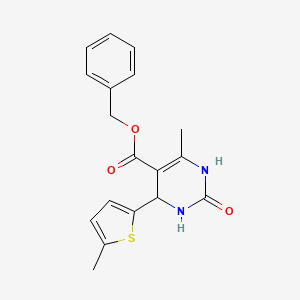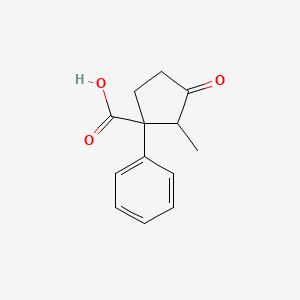
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime (ABID) is a synthetic compound that belongs to the family of oxime derivatives. ABID has been studied for its potential applications in various scientific research fields due to its unique chemical structure and properties.
Applications De Recherche Scientifique
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime is not fully understood. However, it has been suggested that 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime may act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been shown to interact with DNA, which may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects:
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been found to exhibit antiviral activity against herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various biological processes. However, 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime also has some limitations. For example, it may exhibit non-specific binding to biological molecules, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime. One area of interest is the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the further characterization of the antibacterial, antifungal, and antiviral activities of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime, including studies on its mechanism of action. Additionally, there is potential for the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based drugs for the treatment of bacterial, fungal, and viral infections.
Méthodes De Synthèse
The synthesis of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime involves the reaction of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain pure 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime.
Propriétés
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methyl-3-nitrosoindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-5-3-4-7-8(9(5)12)10(13-17)11(16)14(7)6(2)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDOKIWVLXOTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=C2N=O)O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)

![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)


![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)